Benzo(a)pyren-6-ol, 1-nitro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

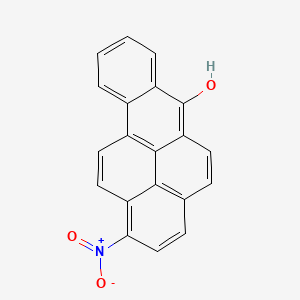

Benzo(a)pyren-6-ol, 1-nitro- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties This compound is of interest due to its unique structural modifications, which include a hydroxyl group at the 6th position and a nitro group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(a)pyren-6-ol, 1-nitro- typically involves multi-step organic reactions. One common approach is the nitration of benzo(a)pyrene followed by hydroxylation. The nitration can be achieved using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions. The hydroxylation step often involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media .

Industrial Production Methods

Industrial production of benzo(a)pyren-6-ol, 1-nitro- is less common due to its specialized applications and potential health hazards. when produced, it follows similar synthetic routes as described above, with additional purification steps such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyren-6-ol, 1-nitro- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Electrophilic reagents like halogens or sulfonic acids under acidic conditions.

Major Products

Oxidation: Formation of benzo(a)pyren-6-one, 1-nitro-.

Reduction: Formation of benzo(a)pyren-6-ol, 1-amino-.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzo(a)pyren-6-ol, 1-nitro- has several applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.

Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.

Medicine: Studied for its potential mutagenic and carcinogenic effects, contributing to cancer research.

Industry: Utilized in the development of materials with specific electronic and photophysical properties.

Mechanism of Action

The mechanism of action of benzo(a)pyren-6-ol, 1-nitro- involves its metabolic activation to reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenesis. The compound primarily targets guanine bases in DNA, forming covalent bonds that disrupt normal cellular processes. The aryl hydrocarbon receptor (AhR) pathway is often implicated in mediating these effects .

Comparison with Similar Compounds

Similar Compounds

Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.

Benzo(e)pyrene: Another isomer with similar structural features but different reactivity.

Dibenzopyrenes: Compounds with additional fused benzene rings, exhibiting varied chemical behaviors.

Uniqueness

Benzo(a)pyren-6-ol, 1-nitro- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological interactions

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-nitro-Benzo(a)pyren-6-ol from Benzo[a]pyrene (BaP)?

Synthesis typically involves nitration and hydroxylation steps. A validated method uses the Vilsmeier-Haack reaction with POCl₃ and DMF to introduce a formyl group at the 8-position of BaP, followed by Baeyer-Villiger oxidation to form the 6-ol derivative. Nitration is achieved via electrophilic substitution under controlled acidic conditions. Critical parameters include reaction temperature (optimized at 80°C for nitration) and inert atmosphere to prevent oxidative decomposition of intermediates .

Q. How can researchers ensure the stability of 1-nitro-Benzo(a)pyren-6-ol during storage?

The compound is prone to auto-oxidation , leading to diones (e.g., 1,6-, 3,6-, and 6,12-diones). Store under inert gas (argon/nitrogen) at –20°C in amber vials. Analytical monitoring via HPLC with UV detection (λ = 254 nm) is recommended to assess purity over time .

Q. What analytical techniques are optimal for characterizing 1-nitro-Benzo(a)pyren-6-ol?

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical: 313.07393 g/mol) and isotopic patterns .

- NMR : Use ¹³C-NMR to resolve aromatic carbons and verify nitro/hydroxyl group positions.

- XlogP : Estimate hydrophobicity (XlogP ≈ 5.8) to guide solvent selection for extraction .

Advanced Research Questions

Q. How do metabolic pathways influence the genotoxicity of 1-nitro-Benzo(a)pyren-6-ol in mammalian systems?

Like BaP, this derivative undergoes cytochrome P450 (CYP1A1/1B1)-mediated activation , forming reactive epoxides. Advanced studies should:

- Use HPLC-MS/MS to detect DNA adducts (e.g., dG-N²-BPDE) in vitro.

- Compare metabolic rates in liver microsomes vs. lung cells, as tissue-specific CYP expression alters adduct profiles .

Q. How can researchers resolve contradictory data on environmental PAH monitoring when using 1-nitro-Benzo(a)pyren-6-ol as a tracer?

Discrepancies arise from solvent extraction efficiency (e.g., cyclohexane vs. methylene chloride) and matrix effects. Mitigation strategies:

- Internal standards : Use deuterated analogs (e.g., BaP-d12) for recovery correction.

- Normalize to BaP : Report PAH concentrations as ratios to BaP to account for variability in emission sources .

Q. What experimental designs are effective for studying oxidative degradation products of 1-nitro-Benzo(a)pyren-6-ol?

- Forced degradation studies : Expose the compound to H₂O₂/UV light and monitor via LC-TOF-MS to identify diones.

- Computational modeling : Use density functional theory (DFT) to predict reactive sites and validate with experimental kinetic data .

Q. How does the nitro group influence DNA adduct formation compared to parent BaP?

The nitro group enhances electrophilicity, increasing adduct formation at guanine residues. Advanced protocols:

- ³²P-postlabeling : Quantify adducts in exposed cell lines (e.g., HepG2).

- Molecular docking : Simulate interactions with DNA to identify preferential binding sites (e.g., major vs. minor grooves) .

Q. Methodological Challenges and Solutions

3.1 Addressing low yields in nitration reactions:

- Optimize nitric acid/sulfuric acid ratios (e.g., 1:3 v/v) and reaction time (≤4 hr).

- Use microwave-assisted synthesis to reduce side reactions and improve regioselectivity .

3.2 Managing interference in environmental samples:

Properties

CAS No. |

92758-46-8 |

|---|---|

Molecular Formula |

C20H11NO3 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

1-nitrobenzo[a]pyren-6-ol |

InChI |

InChI=1S/C20H11NO3/c22-20-14-4-2-1-3-12(14)13-8-9-15-17(21(23)24)10-6-11-5-7-16(20)19(13)18(11)15/h1-10,22H |

InChI Key |

AHKGWCYMMNELRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.